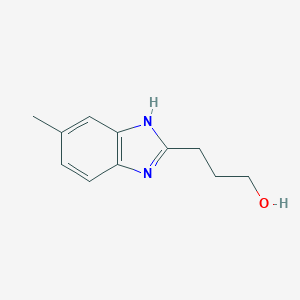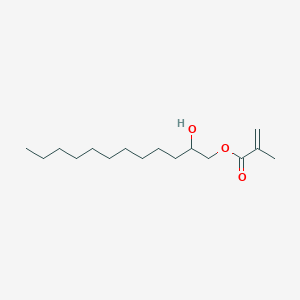
2-Hydroxydodecyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxydodecyl methacrylate (HDDMA) is a monomer that is widely used in the synthesis of various polymers. It is a hydrophobic monomer that has a long alkyl chain and a hydroxyl group, which makes it an excellent candidate for the preparation of hydrophobic polymers. HDDMA has been extensively studied in the field of polymer science due to its unique chemical structure and properties.
Mecanismo De Acción
2-Hydroxydodecyl methacrylate acts as a cross-linking agent in the synthesis of polymers and hydrogels. It reacts with the polymer chains to form covalent bonds, which increases the mechanical strength and stability of the polymer. 2-Hydroxydodecyl methacrylate also improves the hydrophobicity of the polymer, which makes it useful in applications where water resistance is required.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Hydroxydodecyl methacrylate. However, studies have shown that it is biocompatible and does not cause any significant toxicity or adverse effects in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Hydroxydodecyl methacrylate in lab experiments include its ability to improve the mechanical properties and hydrophobicity of polymers and hydrogels. It is also relatively easy to synthesize and purify. The limitations of 2-Hydroxydodecyl methacrylate include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 2-Hydroxydodecyl methacrylate. One direction is to explore its applications in the preparation of new hydrophobic polymers and hydrogels. Another direction is to investigate its potential as a cross-linking agent in the synthesis of other materials, such as metal-organic frameworks. Furthermore, the toxicity and biocompatibility of 2-Hydroxydodecyl methacrylate need to be further studied to ensure its safety in biomedical applications.
Métodos De Síntesis
2-Hydroxydodecyl methacrylate can be synthesized by the reaction of methacrylic acid with 2-dodecanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified by distillation. The yield of 2-Hydroxydodecyl methacrylate can be improved by optimizing the reaction conditions, such as the ratio of reactants, the type of catalyst, and the reaction time.
Aplicaciones Científicas De Investigación
2-Hydroxydodecyl methacrylate has been widely used in the field of polymer science for the preparation of various hydrophobic polymers. It is also used as a cross-linking agent in the synthesis of hydrogels, which have applications in drug delivery, tissue engineering, and biosensors. 2-Hydroxydodecyl methacrylate has also been used in the preparation of dental composites, where it improves the mechanical properties and reduces the water uptake of the composite.
Propiedades
Número CAS |
13438-18-1 |
|---|---|
Nombre del producto |
2-Hydroxydodecyl methacrylate |
Fórmula molecular |
C16H30O3 |
Peso molecular |
270.41 g/mol |
Nombre IUPAC |
2-hydroxydodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O3/c1-4-5-6-7-8-9-10-11-12-15(17)13-19-16(18)14(2)3/h15,17H,2,4-13H2,1,3H3 |
Clave InChI |
RDFIICFCNKXLHC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(COC(=O)C(=C)C)O |
SMILES canónico |
CCCCCCCCCCC(COC(=O)C(=C)C)O |
Otros números CAS |
13438-18-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



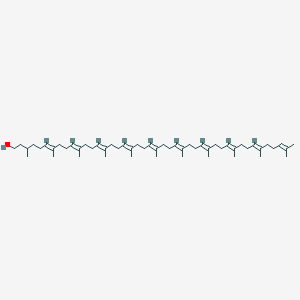
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
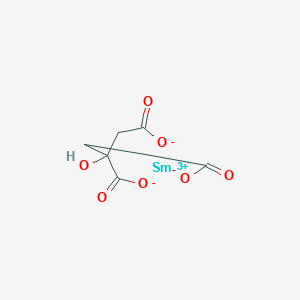
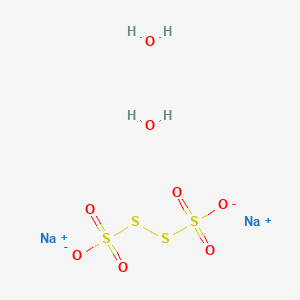
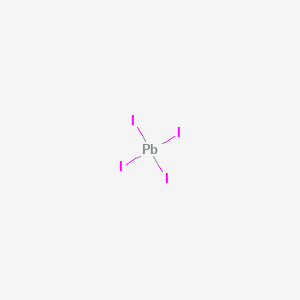
![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)
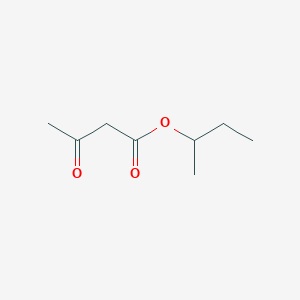
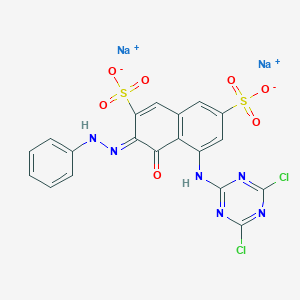
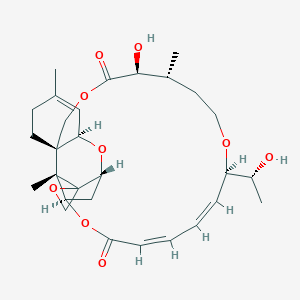
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)
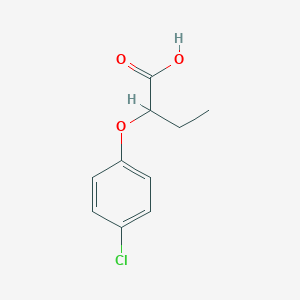
![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)
